molecular formula C8H6BrNO4 B187983 4-(Bromomethyl)-3-nitrobenzoic acid CAS No. 55715-03-2

4-(Bromomethyl)-3-nitrobenzoic acid

Cat. No. B187983
Key on ui cas rn: 55715-03-2
M. Wt: 260.04 g/mol
InChI Key: QMAHVAFURJBOFV-UHFFFAOYSA-N
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Patent
US06797522B1

Procedure details

α-Bromo-p-toluic acid (21.5 g, 100 mmol) was added in five equal portions to 90% HNO3 (250 mL) at −10° C. The reaction mixtures were stirred at −10° C. for 3 h and poured into ice-water. After stirring at room temperature for 3 h, the white precipitate was filtered, collected and dried by air overnight to give ortho-nitro α-bromo-p-toluic acid (22.2 g, 85%) as slightly yellow solid.
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:4]1[CH:5]=[C:6]([C:9]([OH:11])=[O:10])[CH:7]=[CH:8][C:3]=1[CH2:2][Br:1])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
were stirred at −10° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried by air overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(=O)O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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